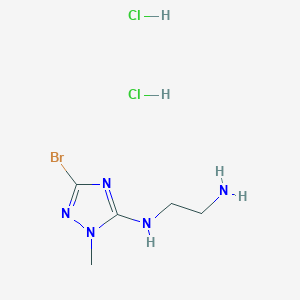

N-(3-Bromo-1-methyl-1h-1,2,4-triazol-5-yl)ethane-1,2-diamine dihydrochloride

Übersicht

Beschreibung

N-(3-Bromo-1-methyl-1h-1,2,4-triazol-5-yl)ethane-1,2-diamine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-1-methyl-1h-1,2,4-triazol-5-yl)ethane-1,2-diamine dihydrochloride typically involves the reaction of 1-methyl-1,2,4-triazole with bromine to form 3-bromo-1-methyl-1,2,4-triazole. This intermediate is then reacted with ethane-1,2-diamine under appropriate conditions to yield the desired product. The final compound is obtained as a dihydrochloride salt through crystallization and purification processes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Bromo-1-methyl-1h-1,2,4-triazol-5-yl)ethane-1,2-diamine dihydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the triazole ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.

Coordination Reactions: The triazole ring can act as a ligand, forming coordination complexes with transition metals.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while coordination reactions can result in the formation of metal-triazole complexes.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. N-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine dihydrochloride has been studied for its potential as an antifungal agent. Triazoles are known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exhibiting antifungal activity against various strains of fungi and yeast .

Cancer Research

The compound's structural features suggest potential applications in cancer therapeutics. Triazole derivatives have been investigated for their ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, molecular docking studies have shown that similar triazole-containing compounds can effectively bind to targets such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism and DNA synthesis . This interaction may lead to the development of novel anticancer agents.

Agricultural Applications

Fungicides

Given the antifungal properties observed in triazole derivatives, this compound is being explored as a potential fungicide. Its effectiveness against plant pathogens could provide an environmentally friendly solution for crop protection. The compound's ability to disrupt fungal growth could help reduce reliance on traditional chemical fungicides .

Materials Science

Corrosion Inhibitors

The compound may also find applications as a corrosion inhibitor in various industrial settings. Research has highlighted the efficacy of triazole derivatives in preventing metal corrosion by forming protective layers on metal surfaces. This property is particularly valuable in industries where metal components are exposed to harsh environments .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of N-(3-Bromo-1-methyl-1h-1,2,4-triazol-5-yl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can bind to metal ions, forming coordination complexes that can modulate the activity of enzymes and other proteins. Additionally, the compound’s ability to undergo substitution reactions allows it to interact with various biological molecules, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Bromo-1H-1,2,4-triazole: A related compound used as a ligand for transition metals and in synthetic reactions.

1-Methyl-1H-1,2,4-triazole: A precursor in the synthesis of N-(3-Bromo-1-methyl-1h-1,2,4-triazol-5-yl)ethane-1,2-diamine dihydrochloride.

Ethane-1,2-diamine: A common diamine used in the synthesis of various chemical compounds.

Uniqueness

This compound is unique due to its specific combination of a triazole ring with a bromo substituent and an ethane-1,2-diamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biologische Aktivität

N-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine dihydrochloride is a triazole derivative that has garnered attention in scientific research for its potential biological activities. This compound features a bromo group at the third position and a methyl group at the first position of the triazole ring, along with an ethane-1,2-diamine side chain. Its unique structure allows it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure

The compound can be represented by the following chemical formula:

Synthesis

The synthesis of this compound typically involves:

- Formation of 3-bromo-1-methyl-1H-1,2,4-triazole : This is achieved by reacting 1-methyl-1,2,4-triazole with bromine.

- Alkylation with Ethane-1,2-diamine : The resulting intermediate is then reacted with ethane-1,2-diamine.

- Crystallization : The final product is obtained as a dihydrochloride salt through crystallization and purification processes .

The biological activity of this compound is primarily attributed to its ability to interact with metal ions and biological macromolecules. The triazole ring can coordinate with metal ions, potentially modulating enzyme activities and influencing various metabolic pathways .

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. Specific studies have shown that this compound demonstrates:

- Inhibition against Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Antiviral Activity

Preliminary studies suggest potential antiviral properties against specific viral strains. The compound's mechanism may involve interference with viral replication processes.

Anticancer Activity

This compound has been investigated for its anticancer properties in various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

These results indicate that the compound may induce apoptosis or inhibit cell proliferation through specific pathways.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives including this compound. The results demonstrated significant activity against both bacterial and fungal strains.

Study 2: Anticancer Potential

In another investigation reported in Cancer Research, the compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and induction of apoptosis in HeLa cells.

Eigenschaften

IUPAC Name |

N'-(5-bromo-2-methyl-1,2,4-triazol-3-yl)ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrN5.2ClH/c1-11-5(8-3-2-7)9-4(6)10-11;;/h2-3,7H2,1H3,(H,8,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRSEEKMRHIVKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)Br)NCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12BrCl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.